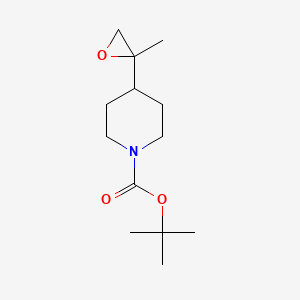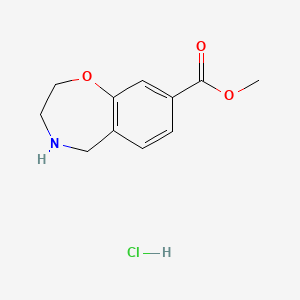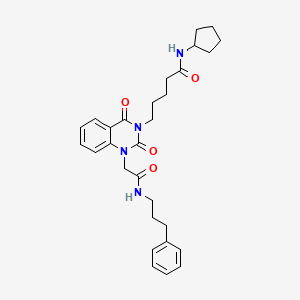
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one, often referred to as BNDP, is a synthetic compound used in the field of organic chemistry. It is a heterocyclic compound that is composed of a phenyl ring and an indole ring system. BNDP has been utilized in scientific research to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Hydrogen-bonding in Molecular Structures
Research involving compounds structurally related to 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has highlighted the significance of hydrogen-bonding in determining molecular structure. For example, Quiroga et al. (2010) studied a compound with a bromophenyl group, noting the importance of hydrogen bonds in forming dimers and molecular ladders in its crystal structure (Quiroga et al., 2010).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is another area of research. Ames and Ribeiro (1976) demonstrated the synthesis of various compounds, including 2-methylindole-4-carboxylic acid, starting from 2-bromo-3-nitrobenzoic acid, a precursor structurally related to the subject compound (Ames & Ribeiro, 1976).
Crystal Structures and Antimalarial Activity
Studies on crystal structures and potential medicinal applications, like antimalarial activity, have been conducted on compounds with bromophenyl and nitrophenyl groups. For instance, Cunico et al. (2016) reported the crystal structures of compounds with these groups, noting their moderate antimalarial activity (Cunico et al., 2016).
Asymmetric Synthesis
Research by Si-haia (2011) involved asymmetric synthesis of a compound with a nitrate yl phenyl group, demonstrating the potential for creating chiral compounds in this chemical space (Chen Si-haia, 2011).
Calcium Channel Antagonism
Compounds with structural similarities have been studied for their potential as calcium channel antagonists. Triggle et al. (1980) examined the crystal structures of several 1,4-dihydropyridine derivatives, noting the correlation between structure and biological activity (Triggle et al., 1980).
Radiosynthesis for Imaging
Sadeghpour et al. (2008) explored the radiosynthesis of a fluorinated nifedipine analog for imaging L-type calcium channels, indicating the potential for diagnostic applications of related compounds (Sadeghpour et al., 2008).
Propriétés
IUPAC Name |
2-(3-bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)24(20)16-7-4-8-17(10-16)25(27)28/h3-11H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHANYCMJABLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)



![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)


![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)